molecular formula C26H29N5O3 B2921358 N-cyclohexyl-3-{2-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide CAS No. 1251692-16-6

N-cyclohexyl-3-{2-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide

Cat. No.: B2921358
CAS No.: 1251692-16-6
M. Wt: 459.55
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-3-{2-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide is a synthetic organic compound designed for advanced pharmacological and chemical biology research. It belongs to the [1,2,4]triazolo[4,3-a]quinazolin-5-one class of heterocyclic compounds, which have demonstrated significant biological potential in scientific studies. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Research into compounds sharing the core [1,2,4]triazolo[4,3-a]quinazoline structure has identified them as a novel class of H1-antihistaminic agents . In particular, close structural analogs have shown potent activity in protecting against histamine-induced bronchospasm in experimental models, with some members of this chemical family exhibiting higher efficacy and a more favorable side-effect profile compared to classical antihistamines like chlorpheniramine maleate . A key research finding for these analogs is their potential for reduced sedation, a common limitation of first-generation antihistamines, making them a valuable chemical scaffold for investigating new therapeutic pathways . The specific molecular architecture of this compound, featuring a cyclohexyl group and a substituted propanamide chain, suggests it may be of high interest for structure-activity relationship (SAR) studies. Researchers can utilize it to explore the H1-receptor binding interactions and selectivity mechanisms, potentially leading to the development of new anti-allergy treatments with improved safety profiles. Its application extends to biochemical assay development and as a reference standard in analytical chemistry.

Properties

IUPAC Name

N-cyclohexyl-3-[2-[(4-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3/c1-18-11-13-19(14-12-18)17-30-26(34)31-22-10-6-5-9-21(22)24(33)29(25(31)28-30)16-15-23(32)27-20-7-3-2-4-8-20/h5-6,9-14,20H,2-4,7-8,15-17H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIPWMDFDRKLQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CCC(=O)NC5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-{2-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with ortho esters to form the triazole ring, followed by further functionalization to introduce the quinazoline moiety . The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall productivity .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-{2-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-cyclohexyl-3-{2-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-{2-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazoloquinazoline core is known to interact with nucleic acids and proteins, influencing cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, synthetic, and functional aspects of the target compound with related triazoloquinazoline derivatives:

Compound Core Structure Substituents Synthetic Route Key Features
Target Compound [1,2,4]Triazolo[4,3-a]quinazoline 2-(4-methylbenzyl), 4-(N-cyclohexyl propanamide) Likely involves cyclocondensation and amide coupling (inferred from ) High metabolic stability (amide linkage), moderate lipophilicity (cyclohexyl)
1,2,3-Triazole-substituted quinazolinones Quinazolinone + triazole 4-(prop-2-yn-1-yloxy)phenyl, triazole-linked aryl groups Copper-catalyzed click chemistry (THF/water, 3 hr) Enhanced solubility (ether linkages), lower steric hindrance
6-Cinnamoyl-3-methyltriazoloquinazolinone [1,2,4]Triazolo[4,3-c]quinazoline 3-methyl, 6-cinnamoyl Cinnamoylation with KI catalyst in DMF Ester-linked side chain (potential hydrolysis susceptibility)
Alkyl 2-(3-substituted-triazoloquinazolinyl) acetates [1,2,4]Triazolo[4,3-c]quinazoline Ester-linked alkyl/acetyl groups Reaction with chloroesters in DMF (3–5 hr heating) Tunable lipophilicity, but ester instability
Pyrazolylamino-quinazolinones Quinazolinone + pyrazole 3-(pyrazol-3-ylamino), 2-(2-methylphenyl) Condensation of hydrazides with ketones Broader hydrogen-bonding capacity, varied electronic effects

Key Comparative Insights:

Structural Flexibility: The target compound’s amide side chain distinguishes it from ester-linked derivatives (e.g., ), offering superior enzymatic stability. The cyclohexyl group may enhance blood-brain barrier penetration compared to smaller alkyl groups .

Synthetic Accessibility: Copper-catalyzed methods (used for triazole-linked quinazolinones ) are efficient but require specific azide precursors. In contrast, the target compound’s synthesis likely employs cyclocondensation and amide coupling, as seen in similar triazoloquinazoline routes .

Pharmacological Implications: While direct activity data for the target compound is unavailable, related triazoloquinazolines exhibit anticonvulsant and CNS-modulating properties.

Biological Activity

N-cyclohexyl-3-{2-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C26H29N5O3C_{26}H_{29}N_{5}O_{3}, with a molecular weight of 459.55 g/mol. The structure features a cyclohexyl group and a triazoloquinazoline moiety, which are critical for its biological activity.

PropertyValue
Molecular Weight459.55 g/mol
Molecular FormulaC26H29N5O3
LogP4.2638
Polar Surface Area72.11 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may modulate various signaling pathways and enzyme activities:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways or cell signaling.
  • Receptor Modulation : It could act as an antagonist or agonist at specific receptor sites, influencing physiological responses.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound through various assays:

  • Cell Viability Assays : In vitro studies demonstrated that this compound exhibited cytotoxic effects on cancer cell lines. The IC50 values varied depending on the cell type but indicated significant activity against several lines.
  • Mechanistic Insights : The compound was shown to induce apoptosis in cancer cells through caspase activation and the modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • Cytokine Production : Studies indicated that it could reduce the production of pro-inflammatory cytokines in activated immune cells.

Case Study 1: Screening for Anticancer Compounds

A study conducted by Walid Fayad et al. (2019) identified this compound as a promising candidate through a screening library on multicellular spheroids. The results highlighted its potential to inhibit tumor growth effectively while maintaining low toxicity to normal cells .

Case Study 2: Mechanistic Studies in Inflammation

Research published in the British Journal of Pharmacology discussed the role of purinergic signaling in inflammation and how compounds similar to N-cyclohexyl derivatives can modulate these pathways . This suggests that the biological activity of this compound may extend beyond anticancer effects to include anti-inflammatory mechanisms.

Q & A

Q. What are the established synthetic routes for preparing this compound, and what key reaction conditions must be optimized?

The synthesis typically involves multi-step protocols, including cyclization of triazole-quinazoline precursors followed by functionalization. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions (50°C, 16 hours) with reagents like copper sulfate and sodium ascorbate can form the triazole core . Subsequent alkylation or amidation steps may require anhydrous solvents (e.g., THF) and reflux conditions. Column chromatography (silica gel, gradient elution) is commonly used for purification .

Q. Which analytical techniques are critical for characterizing its purity and structural integrity?

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and cyclohexyl group conformation.
  • HPLC-MS for purity assessment and molecular weight verification.
  • X-ray crystallography to resolve stereochemical ambiguities, as demonstrated for structurally similar triazoloquinazolinones .
  • FT-IR to identify carbonyl (1,5-dioxo) and amide functional groups .

Q. How can researchers design in vitro assays to screen its biological activity?

  • Use cell viability assays (e.g., MTT) against cancer cell lines to evaluate antiproliferative effects, referencing protocols for triazoloquinazoline derivatives .
  • Enzyme inhibition assays (e.g., HDAC or kinase targets) with fluorescence-based readouts.
  • Molecular docking to predict binding affinities to receptors like GABA-A, leveraging tools such as AutoDock Vina .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Control for experimental variables : Ensure consistent cell lines, solvent systems (e.g., DMSO concentration), and assay incubation times .
  • Validate target engagement using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Leverage computational models (e.g., COMSOL Multiphysics) to simulate pharmacokinetic parameters and identify confounding factors .

Q. What strategies optimize reaction yields while minimizing by-products in large-scale synthesis?

  • Flow chemistry : Continuous reactors improve mixing and heat transfer for exothermic steps like cyclization .
  • Design of Experiments (DoE) : Use AI-driven platforms to screen solvent/catalyst combinations and predict optimal conditions (e.g., temperature, pH) .
  • In-line purification : Couple reactions with membrane filtration to remove intermediates like thiourea derivatives .

Q. What advanced spectroscopic methods elucidate its reaction mechanisms?

  • Time-resolved NMR to track intermediate formation during triazole cyclization.
  • DFT calculations (e.g., Gaussian 09) to model transition states and electron density maps, as applied to triazoloquinazolinone derivatives .
  • Isotopic labeling (e.g., ¹⁵N) to trace nitrogen migration in the triazole ring .

Q. How can researchers design stability studies for this compound under physiological conditions?

  • Forced degradation assays : Expose the compound to acidic/basic conditions (pH 1–13) and analyze degradation products via LC-MS .
  • Thermogravimetric analysis (TGA) to assess thermal stability.
  • Light-exposure studies in UV/visible chambers to identify photolytic by-products .

Methodological Considerations

Q. What computational tools are recommended for in silico modeling of its pharmacokinetic properties?

  • Molecular dynamics simulations (GROMACS) to predict blood-brain barrier permeability.
  • ADMET prediction software (e.g., SwissADME) to estimate solubility, CYP450 interactions, and toxicity .
  • COMSOL Multiphysics for simulating diffusion kinetics in biological matrices .

Q. How can retrosynthetic analysis guide the identification of novel analogs?

  • Synthon disconnection : Focus on the triazole-quinazoline core and cyclohexylpropanamide side chain as modular units .
  • Bioisosteric replacement : Substitute the 4-methylphenyl group with electron-withdrawing groups (e.g., nitro) to enhance target affinity .

Q. What protocols ensure safe handling given its potential reactivity?

  • Use inert atmosphere gloveboxes for moisture-sensitive steps (e.g., amide coupling).
  • Follow OSHA guidelines for personal protective equipment (PPE), including nitrile gloves and fume hoods .
  • Store the compound in amber vials at –20°C to prevent degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.